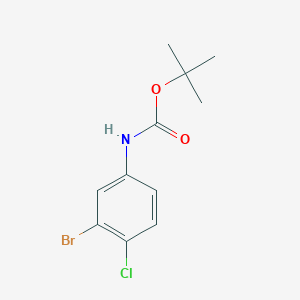
6-Bromo-1-iodonaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-1-iodonaphthalene is an organic compound with the molecular formula C10H6BrI. It is a derivative of naphthalene, where the hydrogen atoms at positions 6 and 1 are substituted by bromine and iodine, respectively. This compound is of significant interest in organic synthesis and material science due to its unique chemical properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
6-Bromo-1-iodonaphthalene can be synthesized through various methods. One common approach involves the bromination of 1-iodonaphthalene. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow synthesis techniques. These methods enhance the efficiency and safety of the process by integrating the generation and reaction of intermediates in a single step. For example, the Grignard reaction can be employed, where the aryl halide reacts with magnesium in a packed-bed column to form the desired product .
化学反応の分析
Types of Reactions
6-Bromo-1-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or iodine in the presence of catalysts like iron(III) chloride.
Coupling Reactions: Palladium or nickel catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki coupling, the product would be a biaryl compound, while in nucleophilic substitution, the product could be an ether or amine derivative .
科学的研究の応用
6-Bromo-1-iodonaphthalene has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: It is explored for its potential anticancer, antiangiogenic, and antioxidant properties.
Biological Research: The compound is used in the study of molecular interactions and pathways in biological systems.
作用機序
The mechanism of action of 6-Bromo-1-iodonaphthalene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s bromine and iodine atoms can participate in halogen bonding, influencing its binding affinity and specificity . In material science, its electronic properties are exploited to enhance the performance of organic electronic devices .
類似化合物との比較
Similar Compounds
- 1-Bromo-2-iodobenzene
- 2-Bromo-1-iodonaphthalene
- 4-Bromo-1-iodonaphthalene
Uniqueness
6-Bromo-1-iodonaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct reactivity and properties. Compared to other similar compounds, it offers a balance of steric and electronic effects, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
6-bromo-1-iodonaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrI/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTQEGIUJORLRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C(=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Cyclopentyl-5-(tert-butyl-dimethylsilyloxy)-tetrahydro-7,7-dimethyl-2-(1-isopropyl)-alpha-[4-(trifluoromethyl)phenyl]-3-quinolinemethanol](/img/structure/B6335226.png)


![8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B6335252.png)




![Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6335285.png)

![5-([(2-Cyanoethyl)amino]methyl)pyridine-3-boronic acid pinacol ester](/img/structure/B6335319.png)



